Cas no 911378-38-6 (1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE)
![1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE structure](https://ja.kuujia.com/scimg/cas/911378-38-6x500.png)
1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE 化学的及び物理的性質
名前と識別子
-
- 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE
- RBI 257 MALEATE
- P-IODO-U-101,958 MALEATE
- p-Iodo-U-101,958 maleate salt, 1-[4-Iodobenzyl]-4-[[2-[3-isopropoxy]pyridyl]-methylamino]piperidine maleate salt
- RBI 257 maleate salt
- 1-[4-Iodobenzyl]-4-[[2-[3-isopropoxy]pyridyl]-methylamino]piperidine maleate salt
- p-Iodo-U-101,958 maleate salt
- NIRRRTUKUHIOTQ-BTJKTKAUSA-N
- 911378-38-6
- RBI 257 (maleate)
- RBI 257 maleate salt
- RBI-257 (maleate)
- DA-57359
- HY-111155
- AKOS040749274
- N-[1-[(4-Iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine (2Z)-2-butenedioate
- N-[1-[(4-Iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine Maleate
- CS-0034441
- N-[1-[(4-iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine(2Z)-2-butenedioate
- RBI-257 Maleate
- (Z)-But-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine
-
- インチ: 1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChIKey: NIRRRTUKUHIOTQ-BTJKTKAUSA-N
- ほほえんだ: IC1C=CC(=CC=1)CN1CCC(CC1)N(C)C1C(=CC=CN=1)OC(C)C.OC(/C=C\C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 581.13867g/mol
- どういたいしつりょう: 581.13867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 525
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 色と性状: Solid powder
- ようかいど: H2O: 0.2 mg/mL
1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE セキュリティ情報
- シグナルワード:Warning
- WGKドイツ:3
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73856-1mg |
RBI 257 (maleate) |
911378-38-6 | 98% | 1mg |
¥831.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73856-5mg |
RBI 257 (maleate) |
911378-38-6 | 98% | 5mg |
¥3183.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913046-5mg |
RBI 257 (maleate) |
911378-38-6 | 98% | 5mg |
¥5,273.10 | 2022-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T28505-25 mg |
RBI-257 Maleate |
911378-38-6 | 25mg |
¥10058.00 | 2023-03-21 | ||
1PlusChem | 1P01EPR7-10mg |
N-[1-[(4-iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine(2Z)-2-butenedioate |
911378-38-6 | ≥95% | 10mg |
$612.00 | 2024-04-20 | |
A2B Chem LLC | AX65379-5mg |
N-[1-[(4-iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine(2Z)-2-butenedioate |
911378-38-6 | ≥95% | 5mg |
$272.00 | 2024-05-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T28505-5mg |
RBI-257 Maleate |
911378-38-6 | 5mg |
¥ 7000 | 2023-09-07 | ||
A2B Chem LLC | AX65379-10mg |
N-[1-[(4-iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine(2Z)-2-butenedioate |
911378-38-6 | ≥95% | 10mg |
$452.00 | 2024-05-20 | |
1PlusChem | 1P01EPR7-5mg |
N-[1-[(4-iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine(2Z)-2-butenedioate |
911378-38-6 | ≥95% | 5mg |
$372.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T28505-50mg |
RBI-257 Maleate |
911378-38-6 | 50mg |
¥ 13800 | 2023-09-07 |
1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATEに関する追加情報
Professional Introduction to Compound with CAS No. 911378-38-6 and Product Name: 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE
Compound with the CAS number 911378-38-6 and the product name 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an iodo-benzyl moiety and a pyridyl ring with an isopropoxy substituent, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE structure is particularly intriguing due to its ability to interact with various biological targets. The iodo-benzyl group serves as a valuable handle for cross-coupling reactions, enabling the synthesis of more complex derivatives. Meanwhile, the pyridyl ring with an isopropoxy substituent can modulate pharmacokinetic properties and enhance binding affinity to specific receptors. These features make the compound a promising candidate for exploring novel therapeutic strategies.
In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter systems, particularly those involved in central nervous system (CNS) disorders. The 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE compound exhibits structural similarities to known bioactive molecules that target serotonin and dopamine receptors. Preliminary studies suggest that this compound may have potential in alleviating symptoms associated with neurological conditions by interacting with these receptors in a manner that mimics or enhances natural neurotransmitter activity.
The maleate salt form of the compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. This is particularly important for drug development, where bioavailability and shelf life are critical factors. The maleate salt also facilitates easier handling and purification during synthetic processes, streamlining the path to clinical trials.
Advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies using 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE have revealed promising interactions with several key targets relevant to CNS disorders. These virtual screenings have guided experimental efforts, allowing for targeted synthesis of derivatives with enhanced potency and selectivity.
The role of 1-[4-IODOBENZYL] groups in medicinal chemistry cannot be overstated. These groups are frequently employed in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl structures found in many bioactive compounds. The iodo-benzyl moiety in this compound provides a convenient entry point for further functionalization, enabling the creation of libraries of derivatives for high-throughput screening.
The pyridyl ring with an isopropoxy substituent adds another layer of complexity to the molecule. Isopropoxy groups are known to influence metabolic stability and oral bioavailability, making them valuable in drug design. By incorporating this moiety into the 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE structure, researchers aim to optimize pharmacokinetic profiles while maintaining or enhancing biological activity.
Recent developments in single-cell RNA sequencing (scRNA-seq) have provided unprecedented insights into cellular heterogeneity within neurological tissues. These high-resolution data sets have identified novel subsets of neurons and glial cells that may be targeted by small molecules like 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYAMINO]PIPERIDINE MALEATE. By understanding the molecular signature of these cells, researchers can design more precise therapeutic interventions tailored to specific disease states.
The synthesis of 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYAMINO]PIPERIDINE MALEATE involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic transformations include nucleophilic aromatic substitution reactions to introduce the iodo-benzyl group, followed by Buchwald-Hartwig amination reactions to incorporate the pyridyl-methylamino moiety. The final step involves salt formation with maleic acid to improve solubility and stability.
Challenges remain in translating laboratory findings into clinical applications. Issues such as off-target effects and variability in individual responses must be addressed through rigorous preclinical testing. However, the structural features of 1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYAMINO]PIPERIDINE MALEATE, combined with advances in drug discovery technologies, offer hope that these challenges can be overcome.
In conclusion, compound CAS No. 911378-38-6 represents a significant contribution to pharmaceutical chemistry. Its complex structure and versatile functional groups make it a valuable scaffold for further exploration in drug development. With ongoing research aimed at understanding its biological activity and optimizing its pharmacokinetic properties, this compound holds promise for addressing unmet medical needs in neurological disorders.
911378-38-6 (1-[4-IODOBENZYL]-4-[[2-[3-ISOPROPOXY]PYRIDYL]-METHYLAMINO]PIPERIDINE MALEATE) 関連製品
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